N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
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Overview
Description
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with dimethyl groups at positions 4 and 6, and an acetamide group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide typically involves the following steps:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through the cyclization of appropriate precursors.
Acetamide Substitution: The acetamide group is introduced by reacting the pyrazolopyridine intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of N-alkylated acetamide derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide involves its interaction with molecular targets such as CDKs. The compound binds to the active site of CDKs, inhibiting their activity and thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK inhibitory properties.
Uniqueness
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups at positions 4 and 6 enhances its stability and bioavailability compared to other pyrazolopyridine derivatives .
Properties
IUPAC Name |
N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-5-4-6(2)11-9-8(5)10(14-13-9)12-7(3)15/h4H,1-3H3,(H2,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUZVUGTYQLLAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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